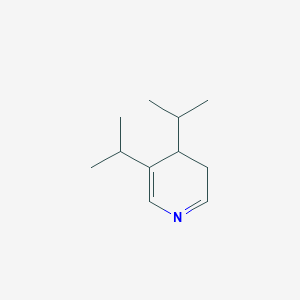
4,5-Di(propan-2-yl)-3,4-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diisopropyl-3,4-dihydropyridine is a heterocyclic compound belonging to the dihydropyridine family. Dihydropyridines are well-known for their pharmacological properties, particularly as calcium channel blockers. The unique structure of 4,5-Diisopropyl-3,4-dihydropyridine, characterized by the presence of isopropyl groups at the 4 and 5 positions, imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diisopropyl-3,4-dihydropyridine can be achieved through various methods, including the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is typically carried out under solvent-free conditions or in the presence of a suitable solvent such as ethanol. Catalysts like magnesium ferrite nanoparticles (MgFe2O4) have been employed to enhance the reaction efficiency and yield .
Industrial Production Methods: Industrial production of 4,5-Diisopropyl-3,4-dihydropyridine often involves the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diisopropyl-3,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines .
Scientific Research Applications
4,5-Diisopropyl-3,4-dihydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Medicine: Research is ongoing to explore its potential as an antihypertensive agent and its role in neuroprotection.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The primary mechanism of action of 4,5-Diisopropyl-3,4-dihydropyridine involves the inhibition of voltage-gated L-type calcium channels. By binding to these channels, the compound reduces the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. This mechanism is similar to other dihydropyridines, which are used as antihypertensive agents .
Comparison with Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for the treatment of high blood pressure and angina.
Uniqueness: 4,5-Diisopropyl-3,4-dihydropyridine is unique due to the presence of isopropyl groups at the 4 and 5 positions, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its binding affinity, selectivity, and overall therapeutic profile compared to other dihydropyridines .
Properties
CAS No. |
160732-95-6 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
4,5-di(propan-2-yl)-3,4-dihydropyridine |
InChI |
InChI=1S/C11H19N/c1-8(2)10-5-6-12-7-11(10)9(3)4/h6-10H,5H2,1-4H3 |
InChI Key |
ULAFLODFFHAHCX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC=NC=C1C(C)C |
Canonical SMILES |
CC(C)C1CC=NC=C1C(C)C |
Synonyms |
Pyridine,3,4-dihydro-4,5-bis(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


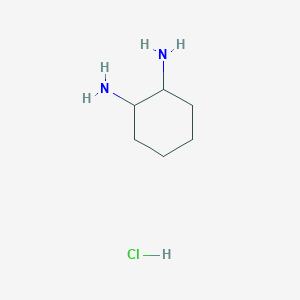
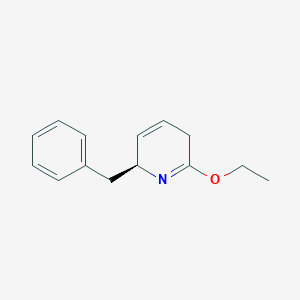
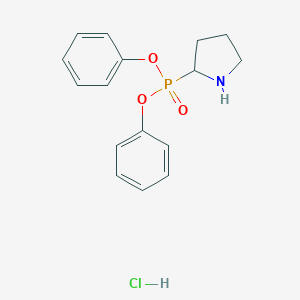
![(1S)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B63441.png)
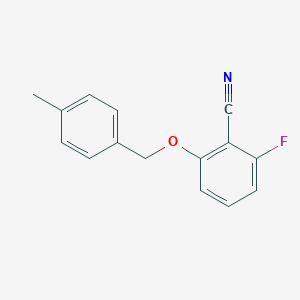
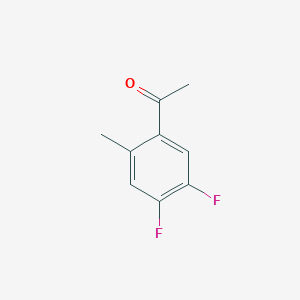
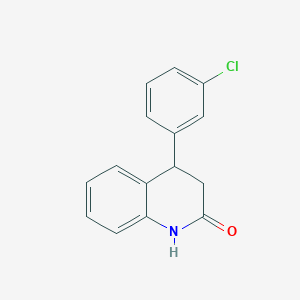
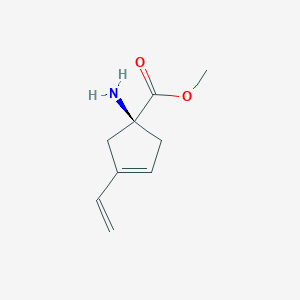
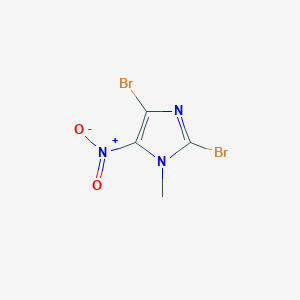
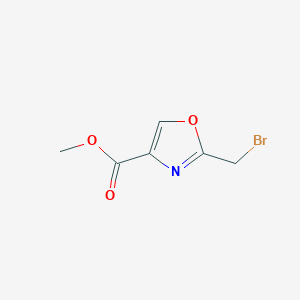

![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)

![2-Methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B63471.png)
